Cas no 459-45-0 (4-fluorobenzene-1-diazonium; tetrafluoroboranuide)

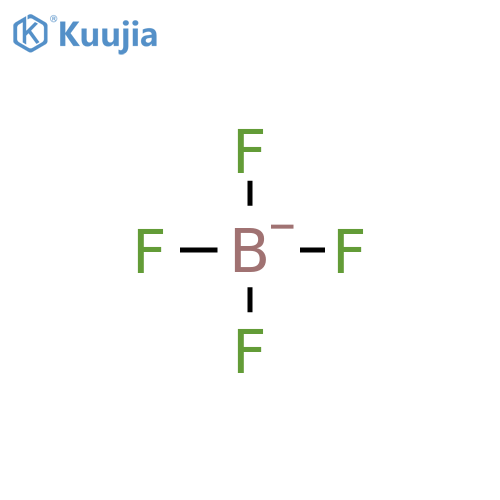

459-45-0 structure

商品名:4-fluorobenzene-1-diazonium; tetrafluoroboranuide

4-fluorobenzene-1-diazonium; tetrafluoroboranuide 化学的及び物理的性質

名前と識別子

-

- 4-Fluorobenzenediazonium Tetrafluoroborate

- 4-fluorobenzenediazonium,trifluoroborane,fluoride

- 4-fluorobenzene-1-diazonium; tetrafluoroboranuide

- 4-Fluorobenzene-1-diazonium tetrafluoroboranuide

- AKOS017560155

- EN300-1265827

- 4-fluorobenzenediazonium;tetrafluoroborate

- SCHEMBL1165099

- 459-45-0

- DB-229107

- F8885-2297

- G28100

-

- インチ: InChI=1S/C6H4FN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1

- InChIKey: FMZSAFIGGZOVJQ-UHFFFAOYSA-N

- ほほえんだ: [B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F

計算された属性

- せいみつぶんしりょう: 210.03900

- どういたいしつりょう: 210.0387691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- PSA: 28.15000

- LogP: 3.61028

4-fluorobenzene-1-diazonium; tetrafluoroboranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328666-1g |

4-fluorobenzenediazonium;tetrafluoroborate |

459-45-0 | 95%+ | 1g |

$184 | 2021-08-18 | |

| Enamine | EN300-1265827-2.5g |

4-fluorobenzene-1-diazonium, tetrafluoroboranuide |

459-45-0 | 95% | 2.5g |

$754.0 | 2023-07-10 | |

| Enamine | EN300-1265827-0.05g |

4-fluorobenzene-1-diazonium, tetrafluoroboranuide |

459-45-0 | 95% | 0.05g |

$69.0 | 2023-07-10 | |

| Enamine | EN300-1265827-0.25g |

4-fluorobenzene-1-diazonium, tetrafluoroboranuide |

459-45-0 | 95% | 0.25g |

$149.0 | 2023-07-10 | |

| Life Chemicals | F8885-2297-0.25g |

4-fluorobenzene-1-diazonium; tetrafluoroboranuide |

459-45-0 | 95% | 0.25g |

$135.0 | 2023-09-05 | |

| TRC | F588325-10mg |

4-Fluorobenzenediazonium Tetrafluoroborate |

459-45-0 | 10mg |

$155.00 | 2023-05-18 | ||

| Enamine | EN300-1265827-10.0g |

4-fluorobenzene-1-diazonium, tetrafluoroboranuide |

459-45-0 | 95% | 10.0g |

$1654.0 | 2023-07-10 | |

| Enamine | EN300-1265827-1.0g |

4-fluorobenzene-1-diazonium, tetrafluoroboranuide |

459-45-0 | 95% | 1.0g |

$385.0 | 2023-07-10 | |

| Aaron | AR00D9Q7-5g |

4-FLUOROBENZENEDIAZONIUM TETRAFLUOROBORATE |

459-45-0 | 95% | 5g |

$1559.00 | 2023-12-13 | |

| Aaron | AR00D9Q7-10g |

4-FLUOROBENZENEDIAZONIUM TETRAFLUOROBORATE |

459-45-0 | 95% | 10g |

$2300.00 | 2023-12-13 |

4-fluorobenzene-1-diazonium; tetrafluoroboranuide 関連文献

-

1. Silver-catalyzed Meerwein arylation: intermolecular and intramolecular fluoroarylation of styrenesRui Guo,Haodong Yang,Pingping Tang Chem. Commun. 2015 51 8829

-

2. Synthesis of 2-arylamino-3-cyanoquinolines via a cascade reaction through a nitrilium intermediateMani Ramanathan,Jing Wan,Yi-Hung Liu,Shie-Ming Peng,Shiuh-Tzung Liu Org. Biomol. Chem. 2020 18 975

-

Xiao Yang,Fan Li,Xiaofeng Wang,Yifei Xu,Haoliang Wei,Li Wang J. Mater. Chem. C 2020 8 1989

-

4. Electrochemically-initiated polymerization of reactive monomers via 4-fluorobenzenediazonium saltsEdgar Molle,Stefan Frech,Tilman Grüger,Patrick Theato Polym. Chem. 2021 12 5970

-

Satenik Mkrtchyan,Viktor O. Iaroshenko Chem. Commun. 2020 56 2606

459-45-0 (4-fluorobenzene-1-diazonium; tetrafluoroboranuide) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量